molecular formula C14H21ClN4O3 B13728459 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride

Cat. No.: B13728459
M. Wt: 328.79 g/mol
InChI Key: NDSSXCUPJNWSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C14H20N4O3·HCl It is known for its unique structure, which includes a morpholine ring, a nitro group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride typically involves the following steps:

    Piperazine Substitution: The substitution of a hydrogen atom with a piperazine group.

    Morpholine Ring Formation: The formation of the morpholine ring through cyclization reactions.

The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-Amino-5-piperazin-1-ylphenyl)morpholine hydrochloride.

Scientific Research Applications

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine and morpholine moieties can interact with biological receptors or enzymes. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
  • **4-(2-Amino-5-piperazin-1-ylphenyl)morpholine
  • **4-(2-Nitrophenyl)morpholine

Uniqueness

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride is unique due to the presence of both the nitro group and the piperazine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21ClN4O3

Molecular Weight

328.79 g/mol

IUPAC Name

4-(2-nitro-5-piperazin-1-ylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C14H20N4O3.ClH/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17;/h1-2,11,15H,3-10H2;1H

InChI Key

NDSSXCUPJNWSLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.